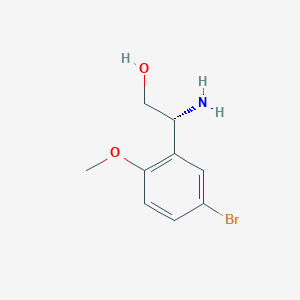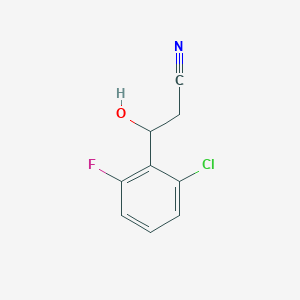
3-(2-Chloro-6-fluorophenyl)-3-hydroxypropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chloro-6-fluorophenyl)-3-hydroxypropanenitrile is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, a hydroxy group, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-6-fluorophenyl)-3-hydroxypropanenitrile typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with appropriate reagents to introduce the hydroxy and nitrile groups. One common method involves the use of hydroxylamine hydrochloride and sodium cyanide under controlled conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Chloro-6-fluorophenyl)-3-hydroxypropanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with a palladium catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro or fluoro groups.
Major Products Formed
Oxidation: Formation of 3-(2-Chloro-6-fluorophenyl)-3-oxopropanenitrile.
Reduction: Formation of 3-(2-Chloro-6-fluorophenyl)-3-aminopropanenitrile.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(2-Chloro-6-fluorophenyl)-3-hydroxypropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(2-Chloro-6-fluorophenyl)-3-hydroxypropanenitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the chloro and fluoro substituents can enhance its binding affinity and specificity for certain targets.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Chloro-6-fluorophenyl)-3-oxopropanenitrile: An oxidized derivative with a carbonyl group.
3-(2-Chloro-6-fluorophenyl)-3-aminopropanenitrile: A reduced derivative with an amine group.
3-(2-Chloro-6-fluorophenyl)-3-methylpropanenitrile: A methylated derivative.
Uniqueness
3-(2-Chloro-6-fluorophenyl)-3-hydroxypropanenitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both chloro and fluoro substituents on the phenyl ring can enhance its stability and reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C9H7ClFNO |
|---|---|
Peso molecular |
199.61 g/mol |
Nombre IUPAC |
3-(2-chloro-6-fluorophenyl)-3-hydroxypropanenitrile |
InChI |
InChI=1S/C9H7ClFNO/c10-6-2-1-3-7(11)9(6)8(13)4-5-12/h1-3,8,13H,4H2 |
Clave InChI |
SVXQYKOFFNAACR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)C(CC#N)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


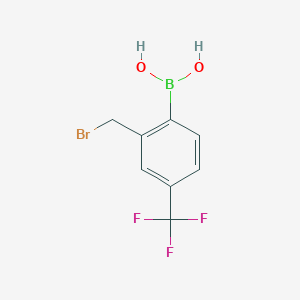

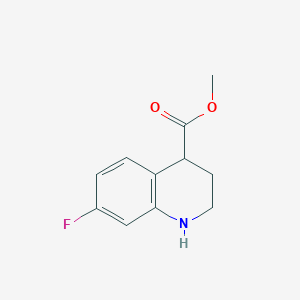
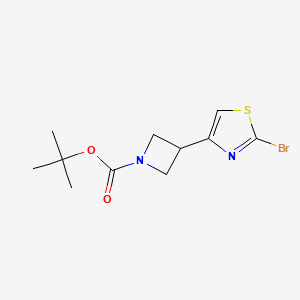
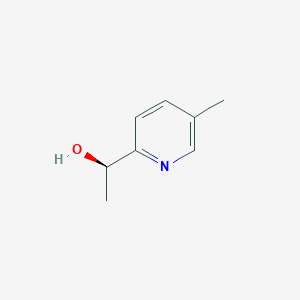

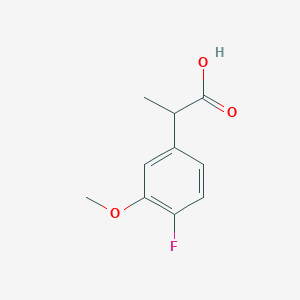
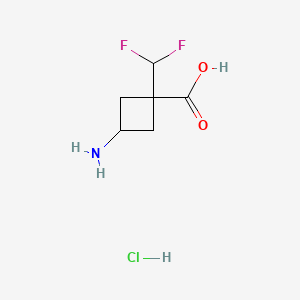
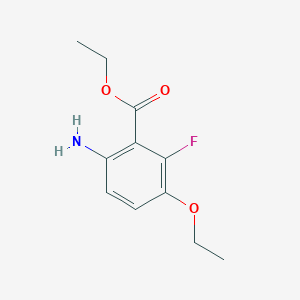
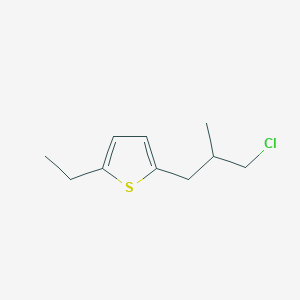
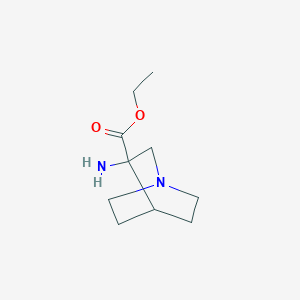
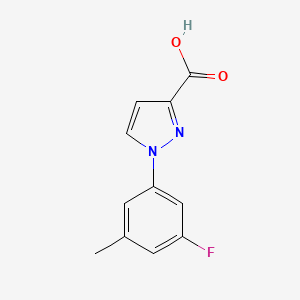
![(2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropyl)methanamine](/img/structure/B13572841.png)
